molecular formula C12H21Cl2N3 B2551414 N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride CAS No. 2490402-27-0

N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride

Cat. No.: B2551414
CAS No.: 2490402-27-0
M. Wt: 278.22
InChI Key: NHKKNXXDOJNQCW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride, commonly known as DMAPA, is a chemical compound that has been widely used in scientific research for various applications. It is a tertiary amine that contains a piperazine ring and an aniline group. DMAPA is a white crystalline powder and is soluble in water and ethanol.

Scientific Research Applications

  • Polyamide Synthesis : The compound has been used in the synthesis of polyamides. Hattori and Kinoshita (1979) described the synthesis of polyamides using compounds like N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride. These polyamides are white powders with molecular weights of about 2000–6000 and are soluble in DMSO, formic acid, and water, depending on their composition M. Hattori & M. Kinoshita.

  • Structural and Spectroscopic Studies : Dega-Szafran et al. (2002) studied the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrohalides. They found that these compounds form infinite chains in crystal structures through strong hydrogen bonds Z. Dega-Szafran et al..

  • Synthesis of Pharmaceutical Intermediates : Zhou Xin (2007) demonstrated the synthesis of 1-(2,3-dimethylphenyl)piperazine, an important intermediate in the production of α1-receptor antagonists. This synthesis highlights the relevance of such compounds in pharmaceutical manufacturing Zhou Xin.

  • Antimicrobial Activity : Al-Turkistani et al. (2011) synthesized novel uracils and related derivatives using this compound. They evaluated these compounds for their antimicrobial activities against various bacteria and yeast-like pathogens, finding some compounds to display potent broad-spectrum antibacterial activity A. A. Al-Turkistani et al..

  • Synthesis of Luminescent Compounds : Gan et al. (2003) synthesized novel naphthalimide model compounds with piperazine substitution, showing that these compounds have interesting luminescent properties and potential applications in photo-induced electron transfer processes Jiaan Gan et al..

  • Neuroprotective Applications : Lecanu et al. (2010) reported the synthesis and biological evaluation of a compound with a piperazine-1-carbonyl group, showing potential as a multi-target neuroprotective treatment for Alzheimer's disease. This study highlights the therapeutic applications of such compounds in neurodegenerative diseases L. Lecanu et al..

  • Antitussive Properties : Pickering and James (1979) studied a compound with a piperazin-1-yl group, finding it to be an effective antitussive without the central nervous system effects associated with codeine R. W. Pickering & G. W. James.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N,N-dimethyl-3-piperazin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-14(2)11-4-3-5-12(10-11)15-8-6-13-7-9-15;;/h3-5,10,13H,6-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKKNXXDOJNQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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